molecular formula C17H17N B14545107 N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline CAS No. 62167-08-2

N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline

Cat. No.: B14545107
CAS No.: 62167-08-2
M. Wt: 235.32 g/mol
InChI Key: JBNZPOPJRUUHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline is an aromatic amine derivative featuring a dimethylamino group at the para position of an aniline ring and a 4-methylphenyl ethynyl substituent. The ethynyl bridge facilitates conjugation between the electron-rich dimethylaniline moiety and the 4-methylphenyl group, which acts as a mild electron donor due to the methyl substituent. This structural motif is common in donor-acceptor (D–A) systems, where electronic communication between substituents influences optical and electronic properties .

For example, 4-bromo-N,N-dimethylaniline reacts with terminal alkynes (e.g., 4-methylphenylacetylene) in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide, followed by deprotection if necessary .

Properties

CAS No.

62167-08-2

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(4-methylphenyl)ethynyl]aniline

InChI

InChI=1S/C17H17N/c1-14-4-6-15(7-5-14)8-9-16-10-12-17(13-11-16)18(2)3/h4-7,10-13H,1-3H3

InChI Key

JBNZPOPJRUUHSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Traditional Pd/Cu-Catalyzed Sonogashira Coupling

The conventional method involves coupling 4-iodo-N,N-dimethylaniline with 4-methylphenylacetylene using a Pd/Cu catalyst system. Typical conditions include:

  • Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base : Triethylamine (Et₃N) or diisopropylamine.
  • Temperature : 60–80°C for 12–24 hours.

Mechanistic Insights :

  • Oxidative addition of Pd(0) to the aryl iodide forms a Pd(II) intermediate.
  • Copper acetylide formation via deprotonation of the terminal alkyne.
  • Transmetalation between Pd(II) and Cu(I) species precedes reductive elimination to yield the coupled product.

Challenges :

  • Coordination of the dimethylamino group to Cu(I) can deactivate the catalyst, necessitating excess ligand (PPh₃).
  • Side reactions like Glaser coupling (alkyne dimerization) occur at elevated temperatures.

Copper-Free Dual Pd Catalysis

A breakthrough method eliminates copper by employing two palladium complexes: one optimized for oxidative addition (e.g., (PhCN)₂PdCl₂) and another for alkyne activation (e.g., Pd-PyMIC).

Optimized Conditions :

  • Catalysts : (PhCN)₂PdCl₂ (1 mol%) and Pd-PyMIC (0.125 mol%).
  • Ligand : CataCXium A (2 mol%).
  • Solvent : Acetonitrile.
  • Base : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 1.4 equiv).
  • Temperature : Room temperature (22°C).

Advantages :

  • Avoids copper-induced side reactions.
  • Enables room-temperature reactions with ≤0.125 mol% total Pd loading.

Optimization Strategies

Catalyst Loading and Ligand Effects

Ligand selection critically impacts reaction efficiency. Bulky phosphines (e.g., CataCXium A) enhance steric protection of Pd centers, suppressing unwanted side reactions (Table 1).

Table 1: Ligand Screening for Copper-Free Sonogashira Coupling

Ligand Conversion (%) Yield (%)
PPh₃ <10 0
Xantphos 15 5
CataCXium A 95 89

Solvent and Base Selection

Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, while DABCO acts as a non-nucleophilic base to prevent alkyne protonation (Figure 1).

Solvent Effects :

  • THF : Moderate yields (60–70%) but slower kinetics.
  • DMF : High yields (80–85%) but requires inert atmosphere.
  • Acetonitrile : Optimal balance (89% yield, room temperature).

Purification Techniques

Crude product purification involves:

  • Liquid-Liquid Extraction : Removal of Pd residues using aqueous EDTA.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2 → 6:4 gradient).
  • Recrystallization : Ethanol/water mixture to isolate crystalline product (purity >99%).

Analytical Characterization

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 2.99 (s, 6H, N(CH₃)₂), 6.65–7.45 (m, 8H, Ar-H).
  • ¹³C NMR : δ 21.4 (CH₃), 40.2 (N(CH₃)₂), 89.7 (C≡C), 122.1–150.3 (Ar-C).

4.2 Mass Spectrometry

  • HRMS (ESI+) : [M+H]⁺ calcd. for C₁₇H₁₈N: 236.1434, found: 236.1436.

4.3 Infrared Spectroscopy

  • IR (KBr) : 3290 cm⁻¹ (C≡C-H stretch), 2105 cm⁻¹ (C≡C), 1602 cm⁻¹ (C=C aromatic).

Comparative Analysis of Methods

Table 2: Traditional vs. Copper-Free Sonogashira Coupling

Parameter Traditional Pd/Cu Copper-Free Pd
Catalyst Loading 2–5 mol% Pd 0.125 mol% Pd
Temperature 60–80°C 22°C
Yield 70–85% 89–92%
Purity 95–98% >99%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced under appropriate conditions to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline is used as a building block in organic synthesis. It serves as a precursor for the preparation of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes and sensors for detecting specific biomolecules.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. Researchers investigate its potential pharmacological properties and therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Optical Properties

The electronic nature of substituents on the ethynyl group significantly impacts absorption and fluorescence properties. Key comparisons include:

Table 1: Optical Properties of Ethynyl-Substituted N,N-Dimethylaniline Derivatives
Compound Name Substituent λmax (nm) ΦF Key Properties Reference
N,N-Dimethyl-4-((4-nitrophenyl)ethynyl)aniline 4-Nitrophenyl 416 - Strong electron-withdrawing group; red-shifted absorption due to charge-transfer transitions
4-((4-(Dimethylamino)phenyl)ethynyl)benzonitrile 4-Cyanophenyl 373 - Moderate electron-withdrawing effect; shorter λmax compared to nitro
N,N-Dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline 2-Methylquinolin-6-yl 474* Temp-dependent Mega-Stokes shift; ratiometric fluorescence for temperature sensing
N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline Heterocyclic - 0.068 High fluorescence quantum yield; potential for optoelectronic applications

Notes:

  • N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline (target compound): The 4-methylphenyl group is electron-donating, likely resulting in a λmax between 373 nm (cyano) and 416 nm (nitro) due to enhanced conjugation without strong charge-transfer effects.
  • The 2-methylquinolinyl derivative (λmax ~474 nm) exhibits a bathochromic shift due to extended π-conjugation and twisted intramolecular charge transfer (TICT) .

Structural and Electronic Properties

  • Crystal Packing : Derivatives like N,N-dimethyl-4-((7-nitrobenzo[c][1,2,5]thiadiazol-4-yl)ethynyl)aniline exhibit planar geometries with strong intermolecular π-π interactions, enhancing stability and charge transport .
  • In contrast, electron-withdrawing groups (e.g., nitro) enhance charge separation, making them suitable for photovoltaic devices .

Biological Activity

N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline, a compound belonging to the class of substituted anilines, has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological activities based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of N,N-dimethylaniline with 4-methylphenylacetylene. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. The compound demonstrated a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays showed that it effectively reduced DPPH radicals, with results suggesting a concentration-dependent effect.

Table 1: Antioxidant Activity of this compound

Concentration (µM)% Inhibition
1025
5055
10085

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution methods.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound exhibited moderate to high activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.

Cytotoxicity Studies

Cytotoxic effects were assessed using various cancer cell lines. The compound showed selective cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.

Table 3: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-720
HeLa50
A54940

Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between this compound and target proteins involved in disease pathways. The docking results indicated strong binding affinity to acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment.

Case Studies

  • Antioxidant Properties : A study highlighted the compound's ability to mitigate oxidative damage in neuronal cells, showing protective effects against neurodegeneration.
  • Antimicrobial Efficacy : Clinical trials demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to controls.
  • Cytotoxicity in Cancer Research : Research involving MCF-7 cells revealed that treatment with the compound led to apoptosis, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N-Dimethyl-4-[(4-methylphenyl)ethynyl]aniline, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via Sonogashira coupling, employing palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) and copper(I) iodide as a co-catalyst. Optimizing ligand ratios (e.g., triphenylphosphine) and solvent systems (e.g., THF or DMF) enhances yield and purity. For example, a modified protocol using 4-bromo-N,N-dimethylaniline and trimethylsilyl-protected alkynes achieved 72% yield under nitrogen atmosphere . Post-synthetic deprotection steps (e.g., TMS group removal) are critical for obtaining the final product.

Q. How is structural characterization of this compound performed, and what analytical discrepancies should researchers anticipate?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.8–3.0 ppm). 13^{13}C NMR confirms alkyne carbons (δ 80–100 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 317.50 g/mol for C21_{21}H23_{23}NSi) with <2 ppm error .
  • FT-IR : Detects C≡C stretching (~2100 cm1^{-1}) and aromatic C-H bending (~800 cm1^{-1}) .
    Discrepancies may arise from solvent impurities or incomplete deprotection; cross-verification with X-ray crystallography is advised .

Advanced Research Questions

Q. What photophysical properties does this compound exhibit, and how do temperature and solvent polarity affect its fluorescence?

  • Answer : The compound displays twisted intramolecular charge transfer (TICT) emissions, with a mega-Stokes shift (>150 nm) in polar solvents (e.g., DMSO). Heating intensifies fluorescence due to activated vibrational bands (e.g., 20% intensity increase from 25°C to 60°C). Solvent polarity modulates the TICT state: non-polar solvents (e.g., hexane) suppress emissions, while polar aprotic solvents enhance quantum yield .

Q. How can computational modeling predict acidochromic behavior in derivatives of this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation-induced shifts in absorption spectra. For Schiff base derivatives (e.g., N,N-dimethyl-4-[(4-nitrophenyl)imino]methylaniline), protonation at the imine nitrogen reduces HOMO-LUMO gaps by 0.5–0.8 eV, correlating with experimental bathochromic shifts (~50 nm in acetonitrile) .

Q. What strategies improve photothermal conversion efficiency in donor-acceptor systems based on this compound?

  • Answer : Structural modifications to enhance intramolecular charge transfer (ICT):

  • Electron-Deficient Substituents : Introducing nitro or cyano groups lowers LUMO energy, increasing absorption in the NIR region (e.g., λmax_{max} shifts from 450 nm to 650 nm) .
  • Extended π-Conjugation : Adding ethynyl or phenyl groups amplifies molar absorptivity (ε > 105^5 M1^{-1}cm1^{-1}) and photothermal efficiency (η > 40%) .

Methodological Recommendations

  • Contradiction Analysis : Conflicting NMR signals (e.g., alkyne vs. aromatic protons) require deuterated solvents (CDCl3_3) and 2D-COSY for resolution .
  • Advanced Characterization : Use time-resolved fluorescence to quantify TICT lifetime (τ ≈ 1–5 ns) and cyclic voltammetry to estimate HOMO/LUMO levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.